molecular formula C13H11FO4 B11800571 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid

Cat. No.: B11800571
M. Wt: 250.22 g/mol
InChI Key: WRTDBNQJODJKBS-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H11FO4 It is characterized by a furan ring substituted with a 5-fluoro-2-methoxybenzyl group and a carboxylic acid group

Properties

Molecular Formula

C13H11FO4

Molecular Weight

250.22 g/mol

IUPAC Name

5-[(5-fluoro-2-methoxyphenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H11FO4/c1-17-11-4-2-9(14)6-8(11)7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

WRTDBNQJODJKBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 5-fluoro-2-methoxybenzyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound based on recent studies.

Synthesis

The synthesis of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid typically involves multi-step reactions that include the introduction of the fluorine and methoxy groups onto the benzyl moiety and subsequent carboxylation of the furan ring. The synthetic pathway often utilizes fluorinated precursors and various coupling reactions to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its inhibitory effects on cell growth, with IC50 values indicating potent activity:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)2.74
A549 (Lung Cancer)1.4
KARPAS422 (Lymphoma)12

The compound's mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by flow cytometry assays showing increased apoptotic markers in treated cells. This suggests that 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid may act through pathways similar to those of established chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth. The structure-activity relationship studies indicate that the presence of the fluorine atom enhances the compound's interaction with bacterial DNA gyrase, a common target for fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can be attributed to its unique structural features:

  • Fluorine Substitution : The introduction of fluorine at the 5-position of the benzyl moiety increases lipophilicity and enhances binding affinity to biological targets.
  • Methoxy Group : The methoxy group at the 2-position contributes to increased solubility and may stabilize interactions with enzymes or receptors.
  • Furan Ring : The furan moiety is essential for maintaining biological activity, as modifications to this ring significantly reduce efficacy.

Case Studies

Several case studies have highlighted the potential of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid in therapeutic applications:

  • Study on Breast Cancer : A study demonstrated that this compound induced apoptosis in MCF-7 cells via a mitochondrial pathway, suggesting it could serve as a lead compound for developing new breast cancer therapies.
  • Antiviral Research : Another investigation into its antiviral properties revealed that modifications to the furan ring could enhance activity against enteroviruses, indicating potential applications in antiviral drug development.

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